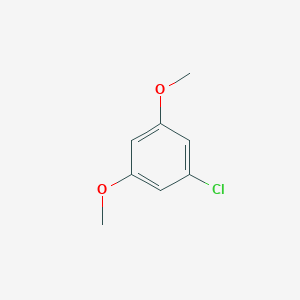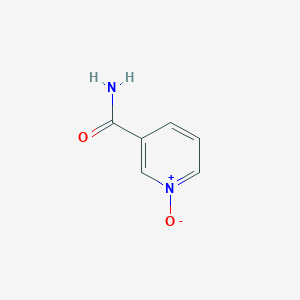
1-Chlor-3,5-Dimethoxybenzol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemie: 5-Chlorresorcinol-Dimethylether wird als Baustein in der organischen Synthese verwendet. Es ist ein wichtiges Zwischenprodukt bei der Synthese verschiedener Pharmazeutika und Agrochemikalien .
Biologie und Medizin: In der medizinischen Chemie wird es zur Synthese von Verbindungen mit potentiellen therapeutischen Eigenschaften verwendet. Es dient als Vorläufer für die Entwicklung von Medikamenten, die auf bestimmte biologische Pfade abzielen .
Industrie: In der chemischen Industrie wird es bei der Herstellung von Farbstoffen, Pigmenten und anderen Spezialchemikalien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 5-Chlorresorcinol-Dimethylether hängt hauptsächlich mit seiner Fähigkeit zusammen, chemische Transformationen zu durchlaufen, die funktionelle Gruppen in Zielmoleküle einführen. Diese Transformationen können die biologische Aktivität der resultierenden Verbindungen modulieren. Die beteiligten molekularen Ziele und Pfade hängen von der spezifischen Anwendung und der Art des Endprodukts ab .
Wirkmechanismus
Target of Action
The primary target of 1-Chloro-3,5-dimethoxybenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
1-Chloro-3,5-dimethoxybenzene undergoes electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway involved in the action of 1-Chloro-3,5-dimethoxybenzene is the electrophilic aromatic substitution pathway . This pathway maintains the aromaticity of the benzene ring during the reaction .
Pharmacokinetics
The pharmacokinetics of 1-Chloro-3,5-dimethoxybenzene involves its absorption, distribution, metabolism, and excretion (ADME). It has high gastrointestinal absorption and is BBB permeant . Its skin permeation is low, with a Log Kp of -5.12 cm/s .
Result of Action
The result of the action of 1-Chloro-3,5-dimethoxybenzene is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution reaction, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is then removed from this intermediate, yielding the substituted benzene ring .
Action Environment
The action of 1-Chloro-3,5-dimethoxybenzene can be influenced by environmental factors. For instance, the compound should be stored in a dry, room temperature environment . Its solubility is almost transparent in methanol , which could affect its action, efficacy, and stability
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 5-Chlorresorcinol-Dimethylether beinhaltet typischerweise die Chlorierung von Resorcinol, gefolgt von Methylierung. Der Chlorierungsschritt führt ein Chloratom in die 5-Position des Resorcinolrings ein. Dies wird durch Methylierung mit Dimethylsulfat oder Methyliodid in Gegenwart einer Base wie Kaliumcarbonat gefolgt, um Methoxygruppen an den Positionen 1 und 3 einzuführen .
Industrielle Produktionsmethoden: Die industrielle Produktion von 5-Chlorresorcinol-Dimethylether folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Die Reaktionsbedingungen werden für höhere Ausbeuten und Reinheit optimiert. Der Prozess beinhaltet eine sorgfältige Steuerung von Temperatur, Druck und Reaktionszeit, um sicherzustellen, dass das gewünschte Produkt mit minimalen Verunreinigungen erhalten wird .
Analyse Chemischer Reaktionen
Reaktionstypen: 5-Chlorresorcinol-Dimethylether durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um Chinone zu bilden.
Reduktion: Es kann reduziert werden, um entsprechende Hydrochinone zu bilden.
Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Chloratom.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.
Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.
Hauptprodukte:
Oxidation: Chinone.
Reduktion: Hydrochinone.
Substitution: Substituierte Derivate, abhängig vom verwendeten Nukleophil.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Resorcinol (Benzol-1,3-diol): Eine phenolische Verbindung mit ähnlicher Reaktivität, der jedoch die Chlor- und Methoxygruppen fehlen.
3,5-Dimethoxyphenol: Ähnlich wie 5-Chlorresorcinol-Dimethylether, jedoch ohne das Chloratom.
5-Chlor-2-Methoxyphenol: Enthält ein Chloratom und eine Methoxygruppe, unterscheidet sich aber in der Position der Substituenten.
Einzigartigkeit: 5-Chlorresorcinol-Dimethylether ist aufgrund des Vorhandenseins von sowohl Chlor- als auch Methoxygruppen einzigartig, die unterschiedliche chemische Eigenschaften und Reaktivität verleihen. Dies macht es zu einem wertvollen Zwischenprodukt bei der Synthese komplexer Moleküle .
Eigenschaften
IUPAC Name |
1-chloro-3,5-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHNWJBSROXROL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220784 | |
| Record name | Benzene, 1-chloro-3,5-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7051-16-3 | |
| Record name | 1-Chloro-3,5-dimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7051-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-chloro-3,5-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007051163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-3,5-dimethoxybenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220095 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-chloro-3,5-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1,3-dimethoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.573 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-Dimethoxychlorobenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GA9MV2ME3L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-chloro-3,5-dimethoxybenzene in organic synthesis?
A1: 1-Chloro-3,5-dimethoxybenzene serves as a versatile building block in organic synthesis, particularly for creating 5-substituted resorcinol derivatives []. The chlorine atom can be readily substituted through various cross-coupling reactions, such as Suzuki and Stille reactions, allowing for the introduction of diverse functional groups at the 5-position. This makes it a valuable precursor for synthesizing a range of compounds with potential applications in pharmaceuticals, materials science, and other fields.
Q2: Can you elaborate on the synthetic transformations of 1-chloro-3,5-dimethoxybenzene highlighted in the research?
A2: The research demonstrates the conversion of 1-chloro-3,5-dimethoxybenzene into key intermediates for cross-coupling reactions []. These transformations include its conversion to 1-iodo-, 1-bromo-, and 1-trimethyltin-3,5-dimethoxybenzene. This highlights the versatility of 1-chloro-3,5-dimethoxybenzene as a starting material for further synthetic elaborations.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Azaspiro[5.5]undecane hydrochloride](/img/structure/B30734.png)
![N-Boc-1-chloromethyl-1,2-dihydro-3H-benzo[e]indole](/img/structure/B30743.png)

![4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid](/img/structure/B30748.png)
![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-YL]methyl]-1-piperazinyl]benzoic acid ethyl ester](/img/structure/B30749.png)

![(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B30752.png)






